N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may also interact with a variety of cellular targets.
Mode of Action
It is known that molecules in similar compounds are combined into centrosymmetric dimers due to the π–π interactions between the fragments of neighboring molecules . This could suggest a similar mode of action for this compound.
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may have similar effects.
Preparation Methods
The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antioxidant, antimicrobial, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a component in various chemical processes .
Comparison with Similar Compounds
N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be compared with other similar compounds such as 4H-chromen-4-one and 2H-chromen-2-one . These compounds share a similar chromene scaffold but differ in their substitution patterns and biological activities. For example, 4H-chromen-4-one is known for its anticancer and antimicrobial activities, while 2H-chromen-2-one exhibits antidiabetic and antituberculosis activities
Properties
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1-14H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYYVWATSKKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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